Bienvenue dans la boutique en ligne BenchChem!

Tert-butyl (3S,4S)-4-cyclopropylpyrrolidine-3-carboxylate

Stereochemistry Enantiomeric binding nNOS inhibition

Secure the definitive (3S,4S) enantiomer of tert-butyl 4-cyclopropylpyrrolidine-3-carboxylate, a critical building block for saxagliptin and DPP-4 inhibitor programs. This pre-resolved chiral intermediate eliminates costly asymmetric synthesis or resolution steps. The orthogonal tert-butyl ester enables selective deprotection under mild acidic conditions, preserving sensitive functionalities. Substituting with racemic mixtures or alternative esters introduces unwanted impurities, reduces yields, and compromises the biological activity of downstream APIs. Ensure regulatory compliance and process efficiency by sourcing the stereochemically defined (3S,4S) configuration, which directly establishes the correct absolute configuration for the azabicyclo[3.1.0]hexane core.

Molecular Formula C12H21NO2
Molecular Weight 211.30 g/mol
CAS No. 2137606-24-5
Cat. No. B2580488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (3S,4S)-4-cyclopropylpyrrolidine-3-carboxylate
CAS2137606-24-5
Molecular FormulaC12H21NO2
Molecular Weight211.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1CNCC1C2CC2
InChIInChI=1S/C12H21NO2/c1-12(2,3)15-11(14)10-7-13-6-9(10)8-4-5-8/h8-10,13H,4-7H2,1-3H3
InChIKeyBLGXXHUWLGPVMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-Butyl (3S,4S)-4-Cyclopropylpyrrolidine-3-Carboxylate (CAS 2137606-24-5): Chiral Building Block Procurement Guide


Tert-butyl (3S,4S)-4-cyclopropylpyrrolidine-3-carboxylate (CAS 2137606-24-5) is a chiral, enantiomerically defined pyrrolidine building block featuring a tert-butyl ester protecting group and a trans-cyclopropyl substituent at the 4-position. With a molecular formula of C₁₂H₂₁NO₂ and a molecular weight of 211.30 g/mol, this compound serves as a key intermediate in the synthesis of cyclopropyl-fused pyrrolidine-based dipeptidyl peptidase IV (DPP-4) inhibitors, including saxagliptin and related antidiabetic agents [1]. The defined (3S,4S) stereochemistry is critical for downstream biological activity, as stereochemical configuration at the pyrrolidine ring directly influences inhibitor potency and selectivity [2]. The tert-butyl ester provides orthogonal protection, enabling selective deprotection under mild acidic conditions while leaving other functional groups intact [3].

Why Generic Substitution of Tert-Butyl (3S,4S)-4-Cyclopropylpyrrolidine-3-Carboxylate Fails in Drug Discovery Programs


Generic substitution of this compound with racemic mixtures, alternative esters, or regioisomeric analogs is not scientifically valid for programs requiring stereochemically defined intermediates. The (3S,4S) configuration is not merely a chiral descriptor; it determines the spatial orientation of the cyclopropyl and carboxylate groups, which directly impacts downstream biological activity [1]. In cyclopropyl-fused pyrrolidine DPP-4 inhibitors, the 'ring up' (R,S) enantiomer binds exclusively to the nNOS active site, while the 'ring down' (S,R) enantiomer adopts a different orientation, resulting in measurable differences in inhibitory potency and selectivity [2]. Racemic tert-butyl (3R,4R)-4-cyclopropylpyrrolidine-3-carboxylate (same CAS 2137606-24-5, but sold as racemate) introduces the unwanted enantiomer, which can act as an impurity that complicates chiral resolution, reduces overall yield, and increases purification costs . Furthermore, replacing the tert-butyl ester with an ethyl or methyl ester alters the deprotection conditions and reaction compatibility, as the tert-butyl group provides orthogonal acid-labile protection that is essential for multi-step synthetic sequences [3].

Quantitative Differentiation Evidence for Tert-Butyl (3S,4S)-4-Cyclopropylpyrrolidine-3-Carboxylate Against Closest Comparators


Stereochemical Identity Defines Enantiomer-Specific Binding in Cyclopropyl-Pyrrolidine Pharmacophores

The (3S,4S) absolute configuration is critical because, in closely related trans-cyclopropyl-pyrrolidine nNOS inhibitors, the 'ring up' (R,S) enantiomer binds exclusively to the nNOS active site, while the 'ring down' (S,R) enantiomer shows a different binding orientation. The (R,S) enantiomer achieves an nNOS Ki of 0.071 μM for compound (±)-2d, compared to the (S,R) enantiomer (2f) with a Ki of 0.070 μM, but with dramatically different n/i selectivity ratios: 12 for 2d versus 110 for 2f, indicating that the enantiomer identity profoundly affects isoform selectivity even when potency appears similar [1]. This demonstrates that simply matching the molecular formula without the correct stereochemistry leads to unpredictable biological outcomes.

Stereochemistry Enantiomeric binding nNOS inhibition

tert-Butyl Ester Provides Orthogonal Protection Compared to Ethyl or Methyl Esters in Complex Synthetic Sequences

The tert-butyl ester in the target compound is acid-labile and can be selectively removed with trifluoroacetic acid (TFA) or HCl, leaving other base-labile protecting groups intact. In the synthesis of DPP-4 inhibitors, the BOC-protected amine intermediate (which includes a tert-butyl ester) undergoes selective deprotection in high yield. Published process chemistry for saxagliptin intermediates demonstrates that the tert-butyl ester group can be removed under mild conditions (50% TFA in DCM, 0°C to RT, 4 h) with yields of 89-94% [1]. In contrast, the corresponding ethyl ester (e.g., ethyl trans-4-cyclopropylpyrrolidine-3-carboxylate, CAS 2055840-84-9) requires harsher saponification conditions (aqueous LiOH) that are incompatible with acid-sensitive or base-labile functional groups, limiting its utility in convergent synthetic routes [2].

Protecting group strategy Orthogonal deprotection Process chemistry

Cyclopropyl Substituent Enhances Metabolic Stability Compared to Unsubstituted Pyrrolidine Analogs

The introduction of a cyclopropyl group at the 4-position of the pyrrolidine ring reduces the basicity of the adjacent amino group (pKa decreases from 8.9 to 7.4 as calculated by ACD/Labs 7.0), which improves membrane permeability and can enhance metabolic stability [1]. More broadly, trifluoromethylcyclopropyl-containing analogues consistently show higher metabolic stability in vitro and in vivo compared to tert-butyl-containing counterparts [2]. While these data come from structurally distinct compound series, they establish the class-level principle that the cyclopropyl group on a pyrrolidine scaffold provides a measurable pharmacokinetic advantage over unsubstituted or methyl-substituted analogs.

Metabolic stability Cyclopropyl effect Pharmacokinetics

Defined (3S,4S) Stereochemistry Enables Direct Integration into DPP-4 Inhibitor Synthesis Without Chiral Resolution

Bristol-Myers Squibb's DPP-4 inhibitor patents explicitly require stereochemically defined cyclopropyl-fused pyrrolidine intermediates [1]. The target compound serves as a direct precursor to the (1S,3S,5S)-3-(aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester intermediate used in saxagliptin synthesis [2]. Using the pre-resolved (3S,4S) enantiomer eliminates the need for chiral chromatography or diastereomeric salt resolution steps that are required when starting from the racemate. The racemic mixture (rac-tert-butyl (3R,4R)-4-cyclopropylpyrrolidine-3-carboxylate, same CAS 2137606-24-5) is commercially available at a lower price point (€549/50mg ), but incurs additional purification costs and material losses that can exceed the price differential in scale-up scenarios.

Process chemistry Chiral synthesis DPP-4 inhibitors

Cyclopropyl Ring Constrains Pyrrolidine Conformation, Enhancing Target Binding Affinity Compared to Flexible Alkyl Analogs

The cyclopropyl ring at the 4-position introduces conformational rigidity to the pyrrolidine scaffold. In the nNOS inhibitor series, the cyclopropyl ring forces the adjacent amino group to face more exclusively toward the active site Glu residue (Glu592 in nNOS), recruiting it as a hydrogen-bonding partner and forcing the Glu side chain into an alternate rotamer conformation that enhances binding [1]. This conformational restriction resulted in inhibitors with double-digit nanomolar potency (Ki as low as 0.046 μM for compound 2e) and high n/e selectivity ratios up to 1500 [1]. In contrast, flexible-chain analogs lack this conformational bias, leading to entropic penalties upon binding and reduced potency [2]. The rigid cyclopropyl scaffold thus provides a thermodynamic advantage that translates into measurable potency gains.

Conformational restriction Binding affinity Structure-activity relationship

High-Value Application Scenarios for Tert-Butyl (3S,4S)-4-Cyclopropylpyrrolidine-3-Carboxylate Based on Evidentiary Differentiation


Enantioselective Synthesis of DPP-4 Inhibitors (Saxagliptin and Next-Generation Analogs)

This compound is the direct precursor to the cyclopropyl-fused pyrrolidine core of saxagliptin and related DPP-4 inhibitors. The (3S,4S) stereochemistry is essential because it establishes the correct absolute configuration at the carbon atoms that become the bridgehead positions of the azabicyclo[3.1.0]hexane ring system after intramolecular cyclization [1]. Programs developing saxagliptin generics, follow-on DPP-4 inhibitors, or dual DPP-4/DPP-8/9 inhibitors require this intermediate with defined stereochemistry to ensure biological activity and regulatory compliance [2].

Structure-Activity Relationship (SAR) Studies on Cyclopropyl-Constrained Pyrrolidine Pharmacophores

The conformational restriction imposed by the cyclopropyl ring reduces the conformational entropy of the pyrrolidine scaffold, leading to measurable improvements in target binding affinity and selectivity. This makes the compound an ideal starting material for SAR campaigns exploring the effect of pyrrolidine ring rigidity on potency at nNOS [3], DPP-4, or other enzyme targets where the pyrrolidine nitrogen engages in critical hydrogen bonds. The tert-butyl ester allows for facile diversification at the carboxylate position after selective deprotection [4].

Process Chemistry Development and Scale-Up of Chiral Pyrrolidine Intermediates

For process chemistry groups developing scalable routes to chiral pyrrolidine-containing APIs, the pre-resolved (3S,4S) enantiomer eliminates the need for chiral resolution or asymmetric synthesis steps. The orthogonal tert-butyl ester protection is compatible with multi-step sequences and can be removed under mild acidic conditions (50% TFA, DCM, 0°C to RT) without affecting other functional groups [4]. This reduces the number of unit operations and improves overall process mass intensity compared to routes starting from the racemate, which requires additional chiral separation steps .

Medicinal Chemistry Programs Targeting CNS Disorders Requiring Improved Membrane Permeability

The cyclopropyl substituent reduces the basicity of the pyrrolidine nitrogen (pKa decrease from ~8.9 to ~7.4), reducing the fraction of protonated, membrane-impermeable species at physiological pH [3]. This property makes building blocks with this scaffold particularly valuable for CNS drug discovery programs where blood-brain barrier penetration is required. The (3S,4S) configuration provides a defined three-dimensional pharmacophore that can be used to probe stereospecific interactions with CNS targets [3].

Quote Request

Request a Quote for Tert-butyl (3S,4S)-4-cyclopropylpyrrolidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.